Product packaging for Imidazo[1,2-a]pyridin-3-ylmethanol(Cat. No.:CAS No. 30489-43-1)

Imidazo[1,2-a]pyridin-3-ylmethanol

Cat. No.: B1339669
CAS No.: 30489-43-1
M. Wt: 148.16 g/mol
InChI Key: SWAGAGZXOOYJDS-UHFFFAOYSA-N
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Description

Overview of the Imidazo[1,2-a]pyridine (B132010) Scaffold in Heterocyclic Chemistry

The imidazo[1,2-a]pyridine scaffold is an aromatic heterocyclic compound formed by the fusion of an imidazole (B134444) ring and a pyridine (B92270) ring. bio-conferences.org This unique structural arrangement, featuring a nitrogen atom at the bridgehead, imparts a distinct electronic and conformational profile, making it a "privileged structure" in the realm of drug discovery and materials science. nih.govrsc.orgresearchgate.net Its structural similarity to endogenous purines has been a key driver of its exploration in medicinal chemistry. bio-conferences.org The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. researchgate.netrsc.org Consequently, imidazo[1,2-a]pyridine derivatives have found applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among others. nih.govresearchgate.netnih.gov

Historical Context and Evolution of Research on Imidazo[1,2-a]pyridines

The synthesis of the imidazo[1,2-a]pyridine core was first reported in the early 20th century. bio-conferences.org Early methods, such as the Tschitschibabin reaction, involved the condensation of 2-aminopyridines with α-haloketones. bio-conferences.orgacs.org Over the decades, synthetic methodologies have evolved significantly, with the development of more efficient and versatile approaches. These include multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction, transition metal-catalyzed cross-couplings, and various cyclization strategies. acs.orgresearchgate.netmdpi.com The continuous development of synthetic routes has made a vast array of substituted imidazo[1,2-a]pyridines more accessible, fueling further research into their properties and applications. researchgate.netresearchgate.net This has led to the discovery of numerous biologically active compounds, including marketed drugs like Zolpidem and Alpidem. researchgate.netnih.gov

Role of Imidazo[1,2-a]pyridin-3-ylmethanol as a Key Intermediate and Building Block in Organic Synthesis

This compound stands out as a pivotal intermediate in the synthesis of a diverse range of functionalized imidazo[1,2-a]pyridine derivatives. bio-conferences.orgnih.gov The presence of a primary alcohol at the 3-position provides a reactive handle for a multitude of chemical transformations. This allows for the introduction of various functional groups and the extension of the molecular framework, which is crucial for structure-activity relationship (SAR) studies in drug discovery. researchgate.netnih.gov

The hydroxyl group of this compound can be readily oxidized to the corresponding aldehyde or carboxylic acid, which can then participate in a wide array of subsequent reactions. It can also be converted to a leaving group, such as a halide or a tosylate, facilitating nucleophilic substitution reactions to introduce amines, azides, and other functionalities. nih.govmdpi.comamericanelements.com These transformations are instrumental in the synthesis of compounds with potential therapeutic applications, including antiulcer agents and kinase inhibitors. nih.govnih.gov

The strategic importance of this compound is underscored by its use in the construction of complex molecular architectures. For instance, it serves as a precursor for the synthesis of 3-substituted imidazo[1,2-a]pyridines with elaborate side chains, which have shown promise in targeting various biological pathways. nih.gov The ability to readily modify the side chain originating from the methanol (B129727) group allows for the systematic exploration of the chemical space around the imidazo[1,2-a]pyridine core, a key strategy in the optimization of lead compounds in medicinal chemistry.

Interactive Data Tables

Table 1: Synthetic Methodologies for Imidazo[1,2-a]pyridines

Reaction TypeReagentsCatalyst/ConditionsReference
Tschitschibabin Reaction2-Aminopyridine (B139424), α-HaloketoneHeat bio-conferences.org
Groebke–Blackburn–Bienaymé2-Aminopyridine, Aldehyde, IsocyanideLewis or Brønsted acid acs.orgmdpi.com
Copper-Catalyzed Coupling2-Aminopyridines, KetonesCuI organic-chemistry.org
Palladium-Catalyzed Coupling2-Aminopyridines, AlkynesPd(OAc)2 organic-chemistry.org
One-Pot MulticomponentLignin β-O-4 model compounds, 2-aminopyridineI2, Pd/C nih.gov

Table 2: Applications of Imidazo[1,2-a]pyridine Derivatives

Application AreaExample Compound ClassBiological Target/Mechanism of ActionReference
AnticancerImidazo[1,2-a]pyridine-based kinase inhibitorsc-Met and VEGFR2 kinase inhibition nih.gov
AntimycobacterialImidazo[1,2-a]pyridine-3-carboxamidesQcrB inhibition bio-conferences.orgnih.gov
Antiulcer3-substituted imidazo[1,2-a]pyridinesCytoprotective properties nih.gov
AntiviralVarious imidazo[1,2-a]pyridine derivativesInhibition of viral replication researchgate.netnih.gov
Materials ScienceFluorescent imidazo[1,2-a]pyridinesHigh fluorescence quantum yield nih.gov

Classical and Conventional Synthetic Routes to Imidazo[1,2-a]pyridines

The foundational methods for constructing the imidazo[1,2-a]pyridine ring system have traditionally relied on the condensation of 2-aminopyridines with suitable precursors, followed by cyclization. These established routes have proven robust and versatile, providing access to a wide range of substituted imidazo[1,2-a]pyridines.

Condensation Reactions of 2-Aminopyridines with α-Haloketones and Related Precursors

One of the most enduring and widely employed methods for the synthesis of imidazo[1,2-a]pyridines is the condensation of 2-aminopyridines with α-haloketones. This reaction, a variation of the Tschitschibabin reaction, proceeds via the initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine with the α-haloketone, followed by an intramolecular condensation between the exocyclic amino group and the ketone carbonyl, leading to the formation of the fused imidazole ring.

A notable example is the Ortoleva-King reaction, which facilitates the synthesis of a broad range of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones in a tandem, one-pot process. scispace.comacs.orgscilit.com The reaction conditions typically involve heating the reactants, for instance, in a neat mixture with iodine, followed by treatment with an aqueous base to effect cyclization. acs.orgnih.gov This method is compatible with various functional groups on both the 2-aminopyridine and the acetophenone. acs.orgnih.gov

The general mechanism involves the formation of a pyridinium salt intermediate, which then undergoes cyclization. The choice of solvent, temperature, and reagent ratios can be optimized to achieve high yields. acs.org

Cyclization Approaches for Imidazo[1,2-a]pyridine Ring Formation

Beyond the classical condensation with α-haloketones, various other cyclization strategies have been developed to construct the imidazo[1,2-a]pyridine scaffold. These often involve multicomponent reactions that allow for the rapid assembly of complex molecules from simple starting materials.

A prominent example is the Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction involving a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide. nih.govnih.gov This reaction, typically catalyzed by a Lewis or Brønsted acid, provides a direct route to 3-aminoimidazo[1,2-a]pyridines. nih.govorganic-chemistry.org The GBB reaction has emerged as a powerful tool for generating libraries of imidazo[1,2-a]pyridine derivatives due to its operational simplicity and the diversity of commercially available starting materials. nih.gov The reaction conditions can be optimized by screening different catalysts and solvents, with microwave assistance often employed to accelerate the reaction. mdpi.comnih.gov

Reaction NameReactantsKey Features
Tschitschibabin Reaction (variant) 2-Aminopyridine, α-HaloketoneClassical, robust method for forming the imidazo[1,2-a]pyridine core.
Ortoleva-King Reaction 2-Aminopyridine, Acetophenone, IodineOne-pot tandem reaction, compatible with various functional groups. scispace.comacs.orgscilit.comnih.gov
Groebke-Blackburn-Bienaymé Reaction 2-Aminopyridine, Aldehyde, IsocyanideThree-component reaction, provides direct access to 3-aminoimidazo[1,2-a]pyridines. nih.govnih.govorganic-chemistry.org

Targeted Synthesis of this compound Core Structure

While the classical methods provide access to the core imidazo[1,2-a]pyridine ring, the synthesis of this compound requires specific functionalization at the C3 position. This is typically achieved through a two-step process involving the introduction of a suitable functional group at C3, which is then converted to the desired methanol moiety.

Functionalization at the C3-Position of Imidazo[1,2-a]pyridines to Introduce Methanol Group

The most common and efficient route to introduce a methanol group at the C3 position of the imidazo[1,2-a]pyridine ring involves the formylation of the C3 position followed by reduction of the resulting aldehyde.

The synthesis of 3-formyl-imidazo[1,2-a]pyridines can be achieved through various methods. A metal-free, microwave-assisted synthesis has been reported, utilizing commercially available substrates and providing a broad substrate scope. researchgate.net Copper-catalyzed methods have also been developed for the C3-formylation of imidazo[1,2-a]pyridines, using reagents like dimethyl sulfoxide (B87167) (DMSO) as the formylating agent under aerobic oxidative conditions. rsc.org

Once the 3-formyl-imidazo[1,2-a]pyridine is obtained, it can be readily reduced to the corresponding alcohol, this compound. Standard reducing agents such as sodium borohydride (B1222165) are effective for this transformation.

Synthesis of this compound Analogs with Varied Substitutions

The synthesis of analogs of this compound with varied substitutions on the imidazo[1,2-a]pyridine core can be achieved by utilizing appropriately substituted starting materials in the initial ring-forming reactions. For instance, substituted 2-aminopyridines can be used in the condensation or multicomponent reactions to introduce substituents on the pyridine ring of the final product.

The general synthetic strategy involves:

Synthesis of a substituted imidazo[1,2-a]pyridine using methods described in section 2.1.

Formylation at the C3 position to yield the corresponding 3-formyl derivative.

Reduction of the 3-formyl group to the methanol group.

This modular approach allows for the preparation of a wide range of this compound analogs with diverse substitution patterns. For example, (7-methylimidazo[1,2-a]pyridin-3-yl)methanol can be synthesized starting from 2-amino-4-methylpyridine. Similarly, (2-chloro-imidazo[1,2-a]pyridin-3-yl)-methanol can be prepared from a 2-chloro-substituted imidazo[1,2-a]pyridine precursor. rsc.org

PrecursorTarget Analog
2-Amino-4-methylpyridine(7-Methylimidazo[1,2-a]pyridin-3-yl)methanol
2-Chloro-imidazo[1,2-a]pyridine(2-Chloro-imidazo[1,2-a]pyridin-3-yl)-methanol

Green Chemistry Approaches in Imidazo[1,2-a]pyridine Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methodologies. The synthesis of imidazo[1,2-a]pyridines has also benefited from these "green" approaches, which aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields in the synthesis of imidazo[1,2-a]pyridines. mdpi.comnih.govresearchgate.net The Groebke-Blackburn-Bienaymé reaction, for instance, can be efficiently carried out under microwave irradiation, significantly reducing reaction times compared to conventional heating. mdpi.comnih.gov Microwave-assisted methods have also been successfully applied to the synthesis of 3-formyl-imidazo[1,2-a]pyridines. researchgate.net

Ultrasound-assisted synthesis is another green technique that has been employed for the preparation of imidazo[1,2-a]pyridines. scispace.com Sonication can promote reactions by enhancing mass transfer and activating the reacting species, often leading to shorter reaction times and higher yields. scispace.com For example, the condensation of 2-aminopyridine with 2-bromoacetophenone derivatives can be efficiently carried out under ultrasonic irradiation. scispace.com Furthermore, ultrasound has been utilized for the C-H functionalization of imidazo[1,2-a]pyridines, such as iodination at the C3 position. acs.org

The use of greener solvents, such as water or polyethylene glycol (PEG), and catalyst-free conditions are also key aspects of green chemistry approaches in this field. scispace.com These methods not only reduce the environmental impact but also often simplify the work-up procedures.

Green Chemistry ApproachApplication in Imidazo[1,2-a]pyridine SynthesisBenefits
Microwave-Assisted Synthesis Groebke-Blackburn-Bienaymé reaction, synthesis of 3-formyl derivatives. mdpi.comnih.govresearchgate.netresearchgate.netnih.govReduced reaction times, improved yields.
Ultrasound-Assisted Synthesis Condensation reactions, C-H functionalization. scispace.comacs.orgShorter reaction times, higher yields, enhanced reactivity.
Use of Green Solvents Water, Polyethylene Glycol (PEG). scispace.comReduced environmental impact, simplified work-up.
Catalyst-Free Conditions Various condensation and cyclization reactions.Avoids the use of potentially toxic and expensive catalysts.

An exploration of modern synthetic strategies reveals a variety of sophisticated methodologies for the construction of the Imidazo[1,2-a]pyridine scaffold, a core component in numerous therapeutic agents. This article focuses specifically on the chemical synthesis of this compound and its derivatives, detailing advancements in catalyst-free reactions, the use of aqueous media, advanced catalytic systems, and the efficiency of one-pot multicomponent reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B1339669 Imidazo[1,2-a]pyridin-3-ylmethanol CAS No. 30489-43-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyridin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-6-7-5-9-8-3-1-2-4-10(7)8/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAGAGZXOOYJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545524
Record name (Imidazo[1,2-a]pyridin-3-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30489-43-1
Record name (Imidazo[1,2-a]pyridin-3-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {imidazo[1,2-a]pyridin-3-yl}methanol
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Chemical Transformations and Reactivity of Imidazo 1,2 a Pyridin 3 Ylmethanol

Chemical Derivatization at the Methanol (B129727) Functionality

The primary alcohol group in Imidazo[1,2-a]pyridin-3-ylmethanol is a prime site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives. Standard alcohol reactions, including oxidation, esterification, and etherification, can be readily applied.

Oxidation: The methanol group can be oxidized to afford the corresponding aldehyde, imidazo[1,2-a]pyridine-3-carbaldehyde, a valuable synthetic intermediate. researchgate.net This transformation is crucial as the formyl group can undergo numerous subsequent reactions, such as reductive amination, Wittig reactions, and further oxidation to the carboxylic acid. researchgate.net

Esterification: The hydroxyl group readily undergoes esterification with various acylating agents. This reaction is often employed to produce esters that may exhibit enhanced biological activity or modified pharmacokinetic properties. google.comgoogle.com

Etherification: Conversion of the alcohol to an ether is another common derivatization strategy. This can be achieved under standard Williamson ether synthesis conditions or other related methods.

The table below summarizes key derivatization reactions at the methanol functionality.

Reaction TypeReagent(s)ProductSignificance
Oxidation Mild oxidizing agents (e.g., MnO₂, SeO₂)Imidazo[1,2-a]pyridine-3-carbaldehydeKey building block for further synthesis. researchgate.netresearchgate.net
Esterification Acid chlorides, AnhydridesImidazo[1,2-a]pyridin-3-yl estersModification of biological and physical properties. google.com
Etherification Alkyl halides, BaseImidazo[1,2-a]pyridin-3-yl ethersIntroduction of diverse alkyl or aryl side chains.
Dealkylation Strong Acid (e.g., conc. HCl)This compoundCan be formed from the corresponding methylamine (B109427) derivative.

Regioselective Functionalization of the Imidazo[1,2-a]pyridine (B132010) Core

The imidazo[1,2-a]pyridine nucleus is an electron-rich system, making it susceptible to electrophilic substitution and other functionalization reactions. The C3 position is particularly nucleophilic and is often the primary site of reaction. nih.govresearchgate.net

C3-Functionalization Strategies (e.g., Cyanation, Formylation, Arylation, Carbosilylation)

While the title compound is already substituted at C3, many functionalization strategies for the imidazo[1,2-a]pyridine core are focused on this position and are relevant for understanding its reactivity. Direct C3-H functionalization of the parent heterocycle is a common approach to introduce various groups.

Formylation: Direct C3-formylation of imidazo[1,2-a]pyridines can be achieved using reagents like dimethyl sulfoxide (B87167) (DMSO) as a carbon source, often catalyzed by copper or iron salts with molecular oxygen as the oxidant. researchgate.netrsc.orgnih.govrsc.org Visible light-induced methods have also been developed. nih.gov These methods produce imidazo[1,2-a]pyridine-3-carbaldehydes, which are also accessible via oxidation of the corresponding methanol. researchgate.net

Arylation: The introduction of aryl groups at the C3 position is a significant transformation. nih.gov This can be accomplished through methods like palladium-catalyzed cross-coupling reactions with arylboronic acids or visible-light-mediated reactions with diazonium salts. nih.govresearchgate.net

Amination and Alkylation: The C3 position can undergo direct amination and alkylation. researchgate.net For instance, a three-component aza-Friedel–Crafts reaction using an aldehyde and a cyclic amine, catalyzed by Y(OTf)₃, yields C3-alkylated products. nih.gov

The following table outlines various C3-functionalization strategies applicable to the imidazo[1,2-a]pyridine scaffold.

Reaction TypeReagent(s)/CatalystProduct TypeReference(s)
Formylation DMSO, Cu Catalyst, O₂3-Formyl-imidazo[1,2-a]pyridines rsc.orgnih.govrsc.org
Arylation Arylboronic acids, Pd Catalyst3-Aryl-imidazo[1,2-a]pyridines researchgate.net
Arylation Diazonium salts, Photocatalyst3-Aryl-imidazo[1,2-a]pyridines nih.gov
Amination Diphenylsulfonimide, PhI(OAc)₂3-Sulfonamido-imidazo[1,2-a]pyridines researchgate.net
Alkylation Aldehyde, Amine, Y(OTf)₃3-Alkyl-imidazo[1,2-a]pyridines nih.gov
Azolylation 2-Bromoazoles, Photocatalyst3-(Azol-2-yl)imidazo[1,2-a]pyridines rsc.org
Olefination Acrylates, Ru CatalystC3-alkenyl-imidazo[1,2-a]pyridines rsc.org

Functionalization at Other Ring Positions (e.g., C2, C6, C7)

While C3 is the most reactive site for electrophilic attack, functionalization at other positions of the imidazo[1,2-a]pyridine ring is also possible, leading to a wider array of structurally diverse molecules.

C7-Functionalization: Electrophilic addition, such as halogenation, can occur at the C7 position. For example, using N-Bromosuccinimide (NBS) in DMF can lead to the C7-brominated derivative of an imidazo[1,2-a]pyridine. This halogenated intermediate is valuable for subsequent cross-coupling reactions.

C6 and C8-Functionalization: Positions C6 and C8 can be functionalized, often starting from pre-functionalized pyridines (e.g., iodo-substituted derivatives). Palladium-catalyzed aminocarbonylation has been used to introduce carboxamide groups at these positions. researchgate.net

C2-Functionalization: The C2 position can also be substituted, often by building the ring from a pre-substituted aminopyridine or by using specific C-H activation strategies.

Rearrangement Reactions and Skeletal Modifications

The imidazo[1,2-a]pyridine skeleton is generally stable. However, under specific conditions, rearrangement reactions can occur. For instance, strong acidic conditions can mediate the dealkylation of C3-substituted amine derivatives to yield the corresponding methanol. While major skeletal rearrangements starting directly from this compound are not widely reported, modifications of substituents can lead to significant structural changes.

Role as a Precursor and Building Block for More Complex Chemical Entities

This compound is a valuable building block in medicinal chemistry and organic synthesis. chembk.com The imidazo[1,2-a]pyridine core is present in several marketed drugs, and this compound serves as a key intermediate for creating analogues and new chemical entities. nih.gov

Its utility stems from the dual reactivity of the hydroxyl group and the heterocyclic core. The alcohol can be transformed into a variety of functional groups or used as a handle for attaching the scaffold to other molecules. The core can be further decorated using the regioselective functionalization reactions described previously. For example, it serves as an intermediate in the synthesis of compounds targeting neurological disorders and infectious diseases like tuberculosis.

The table below lists examples of complex molecules or classes of compounds synthesized using the imidazo[1,2-a]pyridine scaffold, highlighting the importance of C3-functionalized precursors like the title compound.

Target Compound ClassSynthetic Utility of PrecursorTherapeutic AreaReference(s)
Kinase InhibitorsThe core scaffold is decorated at various positions to achieve target specificity.Oncology, Inflammation nih.gov
Anti-tuberculosis AgentsServes as an intermediate for derivatives that inhibit key mycobacterial enzymes.Infectious Disease
Anxiolytic Drugs (e.g., Alpidem)The imidazo[1,2-a]pyridine is a core structural feature.Neurology nih.gov
Agents for Osteoporosis (e.g., Minodronic acid)The scaffold is a key component of the final drug structure.Metabolic Disease nih.gov

Advanced Applications of Imidazo 1,2 a Pyridin 3 Ylmethanol in Medicinal Chemistry

Overview of Imidazo[1,2-a]pyridine (B132010) Scaffold as a "Privileged Structure" in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in the field of drug discovery. acs.org This designation is given to molecular frameworks that are capable of binding to a variety of biological targets, thereby exhibiting a broad spectrum of pharmacological activities. acs.orgnih.gov The versatility of the imidazo[1,2-a]pyridine core allows it to serve as a key pharmacophore for identifying and optimizing lead structures, making it a valuable component in the medicinal chemist's toolbox. nih.govfigshare.com

The wide-ranging therapeutic potential of this scaffold is demonstrated by its presence in several commercially available drugs. acs.orggoogle.com Notable examples include:

Zolpidem: Used for the treatment of insomnia. google.com

Alpidem: An anxiolytic agent. google.com

Zolimidine: Formerly used for treating peptic ulcers. google.com

Olprinone: A cardiovascular agent. google.com

Minodronic acid: A third-generation bisphosphonate for osteoporosis treatment. google.com

Furthermore, numerous derivatives are in preclinical and clinical development, highlighting the scaffold's ongoing importance. google.com The biological activities associated with imidazo[1,2-a]pyridine derivatives are extensive, encompassing anticancer, antimycobacterial, antiviral, antileishmanial, anticonvulsant, antidiabetic, and proton pump inhibitory effects. acs.org This broad applicability underscores its status as a truly privileged scaffold in medicinal chemistry.

Structure-Activity Relationship (SAR) Studies for Imidazo[1,2-a]pyridin-3-ylmethanol Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For imidazo[1,2-a]pyridine derivatives, extensive SAR studies have been conducted to optimize their potency, selectivity, and pharmacokinetic properties for various biological targets.

The biological activity of imidazo[1,2-a]pyridine analogs can be profoundly influenced by the nature and position of various substituents on the bicyclic core.

Substitution at C2 and C3: Functionalization at the C3 position is common, while modification at the C2 position can be more challenging but has led to successful drugs like Zolimidine. nih.gov For antituberculosis agents, SAR studies have shown that 3-carboxamide derivatives of imidazo[1,2-a]pyridines exhibit significantly more potent minimum inhibitory concentrations (MICs) than their 2-carboxamide (B11827560) counterparts, suggesting a potential switch in the mode of action based on the carboxamide position.

Aromatic and Heterocyclic Groups: For inhibitors of beta-amyloid plaques, a 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) derivative showed high binding affinity. researchgate.net SAR in this series indicated that the 6-position could tolerate different halogens (iodo or bromo) while maintaining high affinity. researchgate.net In the development of inhibitors for Mer and Axl kinases, structure-based design was used to optimize an imidazo[1,2-a]pyridine series, improving potency and reducing lipophilicity. researchgate.net

Amine Substituents: In the pursuit of PDGFR inhibitors, docking studies predicted that adding an amine group would create a beneficial interaction with aspartic acid or asparagine residues in the target's active site. nih.gov Subsequent exploration led to the incorporation of a constrained secondary amine to enhance selectivity and a fluorine-substituted piperidine (B6355638) to reduce P-glycoprotein efflux and improve bioavailability. nih.gov

Pharmacophore elucidation involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The imidazo[1,2-a]pyridine nucleus frequently serves as the central scaffold onto which these crucial features are arranged. nih.govfigshare.com

For anticonvulsant activity, new series of imidazo[1,2-a]pyridines were designed to carry other biologically active systems like pyrazoline, cyanopyridone, and pyrimidine-2-thione. acs.org In these designs, the imidazo[1,2-a]pyridine core acts as the foundational structure, with a 4-fluorophenyl substituent at the 2nd position often leading to potent anticonvulsant activity. acs.org

In the development of substrate mimetic inhibitors of the kinase Akt, the imidazo[1,2-a]pyridine scaffold was used as a versatile dipeptide surrogate. It was shown to promote an extended peptide conformation, mimicking the natural substrate's binding mode. This ligand-based approach, building upon the core scaffold, led to the identification of potent inhibitors. This demonstrates how the rigid, yet adaptable, structure of the imidazo[1,2-a]pyridine ring system can be used to construct complex pharmacophores that mimic the binding motifs of endogenous ligands.

Modulation of Biological Targets by Imidazo[1,2-a]pyridine-based Compounds

Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to modulate a wide array of biological targets, with enzyme inhibition being a particularly prominent mechanism of action.

The structural versatility of the imidazo[1,2-a]pyridine core has enabled the design of potent and selective inhibitors for several classes of enzymes.

A notable example is the development of selective COX-2 inhibitors. A series of 2-phenylimidazo[1,2-a]pyridines bearing a methylsulfonyl group at the para position of the C-2 phenyl ring and a Mannich base at the C-3 position were synthesized. These compounds exhibited highly potent and selective COX-2 inhibition, with IC50 values in the nanomolar range. Similarly, imidazo[1,2-a]pyridine derivatives have been developed as potent dual inhibitors of PI3K and mTOR, key enzymes in cell growth and proliferation pathways often dysregulated in cancer.

Target Enzyme(s)Derivative SeriesReported Potency (IC50)Reference
COX-22-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine0.07-0.18 µM
PI3K/mTOR2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide0.20 nM (PI3K) / 21 nM (mTOR)
Akt1Imidazo[1,2-a]pyridine-based pentapeptide mimic0.64 µM
Mer/Axl KinaseOptimized imidazo[1,2-a]pyridine seriesUndisclosed potent inhibition researchgate.net

Aggrecanases, specifically ADAMTS-4 (aggrecanase-1) and ADAMTS-5 (aggrecanase-2), are zinc-dependent metalloproteases that play a primary role in the degradation of aggrecan, a major component of articular cartilage. acs.orgnih.gov Their activity is a key factor in the cartilage breakdown observed in osteoarthritis, making them critical targets for the development of disease-modifying drugs. nih.gov

Research into novel aggrecanase inhibitors has led to the discovery of potent compounds incorporating a modified imidazo[1,2-a]pyridine scaffold. nih.gov A series of sulfamidocyclopropanecarboxylates were found to be highly selective and orally bioavailable aggrecanase inhibitors. nih.gov The lead compound from this series featured a novel P1' heterotricycle: 1,2,3,4-tetrahydropyrido[3',4':4,5]imidazo[1,2-a]pyridine . nih.govnih.gov This specific moiety was crucial for achieving high potency and selectivity. nih.gov

CompoundTarget EnzymeInhibitory Potency (IC50)Reference
Carboxylate inhibitor with a 1,2,3,4-tetrahydropyrido[3',4':4,5]imidazo[1,2-a]pyridine scaffoldADAMTS-423 nM nih.gov
ADAMTS-58.4 nM nih.gov

The docking of this compound into the ADAMTS-5 active site revealed that the novel fused imidazo[1,2-a]pyridine ring system provided favorable interactions, contributing to its impressive inhibitory activity and selectivity over other metalloproteinases. nih.gov This discovery highlights a sophisticated application of the imidazo[1,2-a]pyridine scaffold in targeting enzymes central to degenerative diseases like osteoarthritis.

Receptor Modulation

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore for ligands of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. wikipedia.org Zolpidem, a widely used hypnotic, features this heterocyclic system. wikipedia.org Research has focused on developing derivatives with selectivity for different GABAA receptor subtypes to achieve more specific therapeutic effects, such as anxiolysis without sedation.

For instance, a class of 3-phenylimidazo[1,2-a]pyridine (B1605887) derivatives, where the phenyl ring is substituted at the meta position with an aryl or heteroaryl group, has been shown to act as selective ligands for GABAA receptors, particularly those containing the α2 and/or α3 subunits. google.com This selectivity suggests potential for the development of anxiolytic and anticonvulsant drugs with improved side-effect profiles. google.com Furthermore, imidazo[1,2-a]pyrimidines, which are structurally related to imidazo[1,2-a]pyridines, have been reported as functionally selective agonists for the GABAA α2 and α3 subtypes, demonstrating anxiolytic properties in preclinical models. nih.gov

The histamine (B1213489) H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it an attractive target for the treatment of various neurological and psychiatric disorders. While the broader class of imidazole-based compounds has been extensively studied as H3 receptor antagonists, specific research directly linking this compound derivatives to this target is less prevalent. nih.gov However, the fundamental imidazole (B134444) core within the imidazo[1,2-a]pyridine structure suggests a potential for interaction with the H3 receptor. Studies on imidazole-based antagonists have provided a thermodynamic basis for discriminating between agonists and antagonists at this receptor, which could inform the design of novel imidazo[1,2-a]pyridine-based H3 receptor ligands. nih.gov

The imidazo[1,2-a]pyridine scaffold has been utilized in the development of ligands for various serotonin (B10506) receptor subtypes.

An experimental gastroprokinetic agent, CJ-033466, is an imidazo[1,2-a]pyridine derivative that acts as a selective partial agonist at the 5-HT4 receptor . wikipedia.org This highlights the potential of this chemical class in modulating gastrointestinal motility.

In the context of the 5-HT6 receptor , a target for cognitive enhancement in neurodegenerative diseases, derivatives of the related imidazo[4,5-b]pyridine have been synthesized as potent and selective non-sulfonamide partial inverse agonists. mdpi.com

While specific studies on this compound derivatives as 5-HT3 receptor ligands were not prominent in the reviewed literature, the broader class of 5-HT3 antagonists, often referred to as "setrons," are crucial antiemetic drugs. researchgate.net Given the structural diversity of compounds that can interact with the 5-HT3 receptor, the imidazo[1,2-a]pyridine scaffold could potentially be explored for the design of novel 5-HT3 receptor modulators.

The dopamine (B1211576) D4 receptor is implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia. While direct studies of this compound derivatives targeting the D4 receptor are not extensively documented, research on related heteroaryl structures provides some insights. For example, a series of heteroarylmethylphenylpiperazines, which can be conceptually linked to derivatives of this compound, have been identified as subtype-selective dopamine D4 receptor ligands. nih.gov These studies have revealed that structural modifications on the terminal arylpiperazine ring can modulate the functional activity of these ligands at the D4 receptor. nih.gov This suggests that the imidazo[1,2-a]pyridine core could serve as a bioisosteric replacement for other heteroaryl systems in the design of novel D4 receptor ligands.

Adenosine (B11128) A2A Receptor Interactions

Research into the interaction of the imidazo[1,2-a]pyridine scaffold with adenosine receptors has revealed specific structural requirements for affinity. Studies evaluating the parent compound, imidazo[1,2-a]pyridine, found it to be devoid of affinity for the adenosine A1 and A2A receptors. nih.gov Similarly, the addition of substituents at the C2 or C3 positions, such as an amino or cyclohexylamino group, did not confer any significant affinity for the A2A receptor. nih.gov

However, related but distinct heterocyclic systems have shown more promise. For instance, derivatives of the imidazo[1,2-a]pyrazine (B1224502) core have been successfully designed as antagonists for the human adenosine A2A receptor (hA2A). nih.gov This suggests that while the basic imidazo[1,2-a]pyridine skeleton, including this compound, may not inherently interact with the A2A receptor, the broader imidazo-fused heterocyclic family provides a viable starting point for developing A2A receptor antagonists through specific structural modifications. nih.gov

Orexin (B13118510) Receptor Interactions

The exploration of imidazo-fused heterocyclic compounds as modulators of orexin receptors is an active area of research. A structurally novel class of compounds based on a pyrido-fused 1,3-dihydro-2H-imidazole-2-imine core has been designed and evaluated as agonists for the orexin receptor type 2 (OX2R). nih.gov These compounds, synthesized from readily available starting materials, were identified as potent activators of OX2R, providing a new chemotype distinct from existing orexin receptor agonists. nih.gov While this research highlights the potential of pyridine-fused imidazole structures to interact with orexin receptors, there is no specific data available detailing the direct interaction of this compound with either the OX1 or OX2 receptor.

Therapeutic Potential and Pharmacological Profiles of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents, demonstrating a remarkable breadth of pharmacological activities. nih.gov Derivatives have shown significant potential across multiple disease areas, attributed to their ability to interact with a variety of biological targets. nih.govnih.gov

Anticancer Agents and Mechanisms of Action (e.g., CDK, VEGFR, PI3K, MEK, DNA topoisomerase inhibition)

Imidazo[1,2-a]pyridine derivatives have emerged as promising candidates for antitumor therapy, with research demonstrating their efficacy against various cancer cell lines. nih.govresearchgate.net Structural modifications to the scaffold have yielded compounds that can induce apoptosis, arrest the cell cycle, and modulate critical signaling pathways. nih.gov The anticancer activity of these derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. nih.gov

Key molecular targets inhibited by various imidazo[1,2-a]pyridine analogues include:

Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs disrupts cell cycle progression. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR): Blocking VEGFR signaling inhibits angiogenesis, a critical process for tumor growth and metastasis. nih.gov

Phosphoinositide 3-kinase (PI3K): This enzyme is a central node in a major signaling pathway for cell growth and survival. nih.gov

Cyclooxygenase-2 (COX-2): Novel synthetic imidazo[1,2-a]pyridine derivatives have been shown to act as COX-2 blockers, which is significant as COX-2 is often overexpressed in various cancers and modulates inflammation and immune response. nih.gov

Other Targets: The scaffold has also been associated with the inhibition of EGFR and RGGT. nih.gov

A novel synthetic derivative, referred to as MIA, demonstrated cytotoxic effects in breast and ovarian cancer cell lines and was found to reduce inflammatory cytokines by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov Other derivatives have been investigated for the treatment of colon cancer. google.com

Table 1: Investigated Molecular Targets of Anticancer Imidazo[1,2-a]pyridine Derivatives
Target Enzyme/ReceptorMechanism of ActionReference
Cyclin-Dependent Kinases (CDK)Inhibition of cell cycle progression nih.gov
Vascular Endothelial Growth Factor Receptor (VEGFR)Inhibition of tumor angiogenesis nih.gov
Phosphoinositide 3-kinase (PI3K)Inhibition of cell growth and survival pathways nih.gov
Cyclooxygenase-2 (COX-2)Blockade of inflammation and immune modulation nih.gov
STAT3/NF-κB PathwayModulation of signaling pathways involved in inflammation and tumor development nih.gov

Antimycobacterial and Antituberculosis Activity, including against MDR and XDR strains

The imidazo[1,2-a]pyridine scaffold has yielded some of the most potent agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. rsc.orgnih.gov Specifically, a class of imidazo[1,2-a]pyridine-3-carboxamides (IPAs) has demonstrated exceptional activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb. nih.govacs.orgnih.govnih.govrsc.org

These compounds are attractive due to their synthetic accessibility and potent, selective action. acs.orgnih.gov Research has identified that the amide substituent at position 3 is crucial for anti-TB activity. nih.gov A key mechanism of action for these derivatives is the inhibition of QcrB, the beta subunit of the cytochrome bc1 complex, which is essential for cellular respiration in Mtb. nih.govnih.gov One clinical candidate, Q203 (Telacebec), which targets QcrB, has shown efficacy against both MDR- and XDR-TB. nih.govrsc.org Another mechanism identified for some derivatives is the inhibition of mycobacterial ATP synthesis. nih.govrsc.org

Table 2: Antituberculosis Activity of Imidazo[1,2-a]pyridine-3-carboxamide (B1205228) Derivatives
Compound Class/ExampleActivity SpectrumMechanism of Action TargetReported Potency (MIC)Reference
Imidazo[1,2-a]pyridine-3-carboxamides (IPAs)Mtb (replicating, non-replicating), MDR-TB, XDR-TBQcrB (cytochrome bc1 complex)MIC90 ≤1 μM acs.orgnih.govnih.gov
Q203 (Telacebec)MDR-TB, XDR-TBQcrB (cytochrome bc1 complex)MIC90 range: ≤0.03–0.8 μM nih.govrsc.org
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesDrug-sensitive Mtb, MDR-MtbNot specifiedMIC90: 0.069–0.174 μM nih.gov
Imidazo[1,2-a]pyridine ethers (IPEs)MtbATP synthaseMIC80 <0.5 μM nih.govrsc.org

Antiviral and Antimicrobial Applications

Beyond their antimycobacterial properties, imidazo[1,2-a]pyridine derivatives possess a broad spectrum of anti-infective activities. nih.govderpharmachemica.com They have been investigated as potential antiviral and general antimicrobial agents. nih.govderpharmachemica.comnih.govwisdomlib.org

In antiviral research, dibromoimidazo[1,2-a]pyridines bearing a thioether side chain have been synthesized and shown to have antiviral properties. nih.gov Structure-activity relationship (SAR) studies identified hydrophobicity as a key factor for this activity. nih.gov Additionally, derivatives of the related imidazo[1,2-a]pyrrolo[2,3-c]pyridine series have been evaluated for activity against the bovine viral diarrhea virus (BVDV), a surrogate model for the Hepatitis C virus. researchgate.net

As general antimicrobial agents, various series of imidazo[1,2-a]pyridines have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. bio-conferences.orgderpharmachemica.com Some derivatives also exhibit significant antifungal activity against strains like Candida albicans and Aspergillus niger. bio-conferences.orgwisdomlib.org The versatility of the scaffold allows for the development of compounds with broad-spectrum antimicrobial capabilities. derpharmachemica.comwisdomlib.org

Antileishmanial and Antiprotozoal Activities

The imidazo[1,2-a]pyridine core is a promising pharmacophore for developing drugs against protozoal infections, particularly leishmaniasis. nih.govtezu.ernet.in Leishmaniasis is caused by protozoan parasites of the Leishmania genus, and new treatments are urgently needed. Several studies have reported the potent antileishmanial activity of imidazo[1,2-a]pyridine derivatives against various species, including L. donovani, L. major, and L. amazonensis. rsc.orgnih.govtezu.ernet.in

For example, a 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine derivative was identified as a potent agent against the amastigote stage of L. major. nih.gov In other studies, imidazo[1,2-a]pyridine-triazole hybrids were screened for activity against L. major and Trypanosoma brucei parasites, demonstrating the scaffold's potential against different protozoa. rsc.org Some derivatives have shown efficacy by inducing apoptosis-like cell death and promoting ROS-mediated oxidative stress in the parasites. tezu.ernet.in

Table 3: Antiprotozoal Activity of Imidazo[1,2-a]pyridine Derivatives
Derivative ClassTarget OrganismStageReported Activity (IC50)Reference
2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridineLeishmania majorAmastigote4 μM nih.gov
C2-, C3-, and C7-trisubstituted imidazo-pyridineLeishmania majorNot specified0.2 μM nih.gov
Imidazo-[1,2-a]-pyridine-3-carboxamide-triazole hybridLeishmania majorPromastigoteActive (specific IC50 not listed in abstract) rsc.org
Imidazo-[1,2-a]-pyridine-3-carboxamide-triazole hybridTrypanosoma bruceiNot specifiedActive (specific IC50 not listed in abstract) rsc.org
IMPA-5 derivativeLeishmania donovaniPromastigote5.013 ± 0.70 µM tezu.ernet.in
IMPA-12 derivativeLeishmania donovaniPromastigote5.58 ± 0.74 µM tezu.ernet.in

Anti-inflammatory and Analgesic Effects

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown notable potential as anti-inflammatory and analgesic agents. nih.govnih.gov Research has focused on designing molecules that can effectively target pathways involved in pain and inflammation.

One study detailed the design and synthesis of 3-arylamine-imidazo[1,2-a]pyridine derivatives as symbiotic prototypes with both analgesic and anti-inflammatory properties. nih.gov In vivo and in vitro assays identified several promising compounds:

LASSBio-1135 (3a) was identified as an anti-inflammatory and analgesic prototype that moderately inhibited the human PGHS-2 enzyme (IC₅₀=18.5 microM). nih.gov It also reversed capsaicin-induced thermal hyperalgesia and reduced carrageenan-induced rat paw edema. nih.gov

LASSBio-1140 (3c) and LASSBio-1141 (3e) were discovered as analgesic and anti-inflammatory prototypes that attenuated capsaicin-induced thermal hyperalgesia and were more potent than celecoxib (B62257) in reducing carrageenan-induced paw edema. nih.gov

LASSBio-1145 (3j) demonstrated a remarkable analgesic and anti-inflammatory profile in vivo and acted as a selective PGHS-2 inhibitor (IC₅₀=2.8 microM). nih.gov

Another compound, 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213), was found to have more potent analgesic activity than indomethacin (B1671933) and morphine in several experimental models. nih.gov It also possessed antipyretic activity comparable to indomethacin. nih.gov

A novel imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2- a]pyridin-3-amine (MIA), has been synthesized and shown to have anti-inflammatory effects in breast and ovarian cancer cell lines. nih.gov MIA was found to lower levels of inflammatory cytokines, suppress NF-κB activity, and reduce the expression of cyclooxygenase-2 (COX-2) and inducible NO synthase (iNOS) genes. nih.gov

Table 1: Anti-inflammatory and Analgesic Imidazo[1,2-a]pyridine Derivatives

Compound Activity Mechanism of Action Key Findings
LASSBio-1135 (3a) Anti-inflammatory, Analgesic Moderate PGHS-2 inhibitor IC₅₀=18.5 microM; Reverted capsaicin-induced thermal hyperalgesia nih.gov
LASSBio-1140 (3c) Analgesic, Anti-inflammatory Not fully elucidated More potent than celecoxib in reducing carrageenan-induced paw edema nih.gov
LASSBio-1141 (3e) Analgesic, Anti-inflammatory Not fully elucidated More potent than celecoxib in reducing carrageenan-induced paw edema nih.gov
LASSBio-1145 (3j) Analgesic, Anti-inflammatory Selective PGHS-2 inhibitor IC₅₀=2.8 microM; Remarkable in vivo profile nih.gov
Y-9213 Analgesic, Antipyretic Not fully elucidated More potent than indomethacin and morphine in several models nih.gov
MIA Anti-inflammatory Modulation of STAT3/NF-κB/iNOS/COX-2 signaling pathway Reduced inflammatory cytokines and suppressed NF-κB activity nih.gov

Central Nervous System (CNS) Activity (e.g., anxiolytic, sedative, anticonvulsant, treatment of sleeping disorders)

The imidazo[1,2-a]pyridine scaffold is well-represented in drugs targeting the central nervous system, with zolpidem being a prominent example used for sleeping disorders. researchgate.netnih.gov These compounds often act as positive allosteric modulators of GABAA receptors. wikipedia.org

Studies on various plant extracts containing compounds with structural similarities have also suggested potential CNS effects. For instance, the methanolic extract of Swertia corymbosa, containing swertianin (B1671438) and other compounds, has demonstrated anticonvulsant, sedative, and anxiolytic properties in animal models. nih.gov Similarly, extracts from Lactuca serriola seeds have shown anxiolytic, sedative, and anticonvulsant potential. mdpi.com While these are not direct studies on this compound, they highlight the potential for related structures to exhibit CNS activity.

Antiulcer Agents

Substituted imidazo[1,2-a]pyridines have been identified as a novel class of antiulcer agents that possess both gastric antisecretory and cytoprotective properties. nih.gov These compounds are not histamine H2-receptor antagonists or prostaglandin (B15479496) analogues. nih.gov Their mechanism of action may involve the inhibition of the H+/K+-ATPase enzyme. nih.gov

Structure-activity relationship studies led to the identification of SCH 28080 [3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine] as a key compound that was selected for further clinical evaluation. nih.gov Further research into 3-substituted imidazo[1,2-a]pyridines has been conducted to develop potential antisecretory and cytoprotective antiulcer agents. nih.govlookchem.com While some of these newer compounds did not show significant antisecretory activity, several demonstrated good cytoprotective properties. nih.gov For example, 8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3- yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine (19c) showed cytoprotective activity comparable to SCH 28080. nih.gov

Other Emerging Pharmacological Applications (e.g., antidiabetic, insecticidal)

The versatility of the imidazo[1,2-a]pyridine scaffold extends to other potential therapeutic areas. nih.govresearchgate.net The scaffold has been investigated for its potential in developing antidiabetic and insecticidal agents. nih.govresearchgate.net The synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics has been explored, and while the initial screening showed low antibacterial activity, this could be advantageous for screening these compounds for other activities like anticancer or antidiabetic effects, as it would minimize the impact on the body's microflora. beilstein-journals.org

Drug Design and Development Strategies Utilizing the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is considered a "drug prejudice" or privileged scaffold in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.govrsc.org

Scaffold Hopping and Lead Optimization

Scaffold hopping is a strategy used in drug discovery to identify novel molecular backbones with similar biological activity to a known active compound. The imidazo[1,2-a]pyridine scaffold has been successfully utilized in this approach. For example, a scaffold hopping strategy was employed to develop novel covalent anticancer agents, leading to the identification of a potent KRAS G12C inhibitor. rsc.org

Lead optimization is a critical phase in drug development where the properties of a lead compound are improved to enhance its efficacy, selectivity, and pharmacokinetic profile. The imidazo[1,2-a]pyridine amide (IPA) class of anti-tuberculosis agents underwent extensive lead optimization to produce the clinical candidate Q203. acs.org This process involved exploring the structure-activity relationships, which revealed that the amide linker and the linearity and lipophilicity of the amine portion of the molecule were crucial for improving in vitro and in vivo efficacy. acs.org Similarly, structural optimization of imidazo[1,2-a]pyridine derivatives has been performed to develop inhibitors of the STAT3 signaling pathway for the treatment of gastric cancer. nih.gov

Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a method where small chemical fragments are screened for binding to a biological target. These fragments can then be grown or linked together to create a more potent lead compound. While specific examples focusing solely on this compound in FBDD are not prevalent in the provided search results, the general applicability of the imidazo[1,2-a]pyridine scaffold to various drug discovery strategies, including the potential for its use in FBDD, is recognized. The diverse pharmacological activities of its derivatives suggest that fragments containing this core structure could be valuable starting points for FBDD campaigns. ontosight.ai

Covalent Inhibitor Design

The strategic design of covalent inhibitors, which form a stable, permanent bond with their target protein, represents a powerful approach in medicinal chemistry to achieve enhanced potency, prolonged duration of action, and improved resistance profiles. The imidazo[1,2-a]pyridine scaffold has emerged as a valuable framework for the development of such targeted covalent inhibitors. This is largely due to its rigid bicyclic structure, which allows for the precise spatial orientation of a reactive "warhead" group, and its amenability to chemical modification at various positions to fine-tune binding affinity and selectivity.

The fundamental principle behind the design of covalent inhibitors based on the imidazo[1,2-a]pyridine core involves the strategic placement of an electrophilic functional group that can react with a nucleophilic amino acid residue, most commonly a cysteine, within the active site of the target protein. The imidazo[1,2-a]pyridine moiety itself serves as the recognition element, guiding the inhibitor to the correct binding pocket through non-covalent interactions. Once optimally positioned, the appended electrophilic warhead can form a covalent bond, leading to irreversible inhibition.

While the specific compound This compound is not extensively documented as a direct precursor for covalent inhibitors in the reviewed literature, the imidazo[1,2-a]pyridine scaffold is a key component in the design of novel covalent anticancer agents. rsc.org For instance, research into KRAS G12C inhibitors has utilized this scaffold to present a reactive group that covalently modifies the mutant cysteine residue. rsc.org In such designs, the core structure is crucial for achieving the necessary interactions to position the warhead for effective reaction.

The versatility of the imidazo[1,2-a]pyridine system allows for the attachment of various electrophilic warheads. The choice of warhead is critical and is tailored to the specific target and the reactivity of the targeted amino acid. A common strategy involves the incorporation of an acrylamide (B121943) moiety, which acts as a Michael acceptor for the thiol group of a cysteine residue. The substitution pattern on the imidazo[1,2-a]pyridine ring plays a significant role in optimizing the inhibitor's performance. For example, structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridine-based kinase inhibitors have shown that modifications at different positions can dramatically influence potency and selectivity. nih.gov

In the context of This compound , the hydroxyl group of the methanol (B129727) substituent at the 3-position could potentially serve as a handle for the attachment of a suitable electrophilic warhead through a linker. The length and nature of this linker would be critical for positioning the reactive group optimally for covalent bond formation with the target residue.

The following table provides examples of covalent inhibitors that are based on the broader imidazo[1,2-a]pyridine scaffold, illustrating the principles of their design and their intended molecular targets.

Table 1: Examples of Covalent Inhibitors Based on the Imidazo[1,2-a]pyridine Scaffold

Compound Name/Series Target Mechanism of Covalent Inhibition Research Findings
Imidazo[1,2-a]pyridine-based KRAS G12C Inhibitors KRAS G12C The inhibitor, featuring a reactive warhead, is guided by the imidazo[1,2-a]pyridine core to the binding site of the KRAS G12C mutant. It forms a covalent bond with the thiol group of the mutant cysteine residue (Cys12). A series of novel KRAS G12C inhibitors were developed using the imidazo[1,2-a]pyridine scaffold. Compound I-11 was identified as a potent anticancer agent in KRAS G12C-mutated NCI-H358 cells, validating the utility of this scaffold for discovering covalent anticancer agents. rsc.orgnih.gov
Imidazo[1,2-b]pyridazine-based CDK12/13 Inhibitors Cyclin-dependent kinases 12/13 (CDK12/13) These inhibitors are designed to form a covalent bond with a cysteine residue (Cys1039) in the kinase domain of CDK12. While based on a related imidazo[1,2-b]pyridazine (B131497) core, the principles are translatable. Compound 24 emerged as a potent inhibitor with IC50 values of 15.5 nM for CDK12 and 12.2 nM for CDK13, effectively suppressing the proliferation of triple-negative breast cancer cell lines. nih.gov

The successful development of these inhibitors underscores the potential of the imidazo[1,2-a]pyridine framework in the rational design of targeted covalent therapies. Future research may explore the functionalization of the 3-position, as seen in This compound , to create novel covalent inhibitors with unique pharmacological profiles.

Computational and Mechanistic Studies on Imidazo 1,2 a Pyridin 3 Ylmethanol and Its Analogs

Molecular Dynamics (MD) Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the conformational landscapes and binding dynamics of bioactive molecules. For imidazo[1,2-a]pyridine (B132010) derivatives, these computational methods provide critical insights into their structural stability and interactions with biological targets at an atomic level.

Conformational Analysis and Stability Studies of Imidazo[1,2-a]pyridin-3-ylmethanol Derivatives

Simulations of imidazo[1,2-a]pyridine amides have shown that the stability of the ligand-protein complex is influenced by the conformational state of the ligand. nih.gov For instance, a 100 ns MD simulation of an imidazo[1,2-a]pyridine amide derivative bound to the Mycobacterium tuberculosis enoyl acyl protein reductase revealed that the compound maintained a stable conformation throughout the simulation, contributing to its potent inhibitory activity. nih.gov These studies suggest that this compound would also exhibit a stable core structure with flexibility in the hydroxymethyl group, which is crucial for its biological interactions.

A recent study on a novel imidazo[1,2-a]pyridine derivative targeting KRASG12D demonstrated through comparative free energy profiles that the compound could effectively shift the protein to a stable, low-energy "off-like" conformation. nih.gov This highlights the ability of the imidazo[1,2-a]pyridine scaffold to induce significant and functionally relevant conformational changes in its target proteins. nih.gov

Table 1: Summary of MD Simulation Studies on Imidazo[1,2-a]pyridine Analogs

Compound ClassTarget ProteinSimulation LengthKey Findings
Imidazo[1,2-a]pyridine-3-carboxamidesPantothenate synthetase1.2 nsThe complex remained stable with an acceptable RMSD (< 3 Å), confirming the binding mode. openpharmaceuticalsciencesjournal.com
Imidazo[1,2-a]pyridine amidesM. tuberculosis enoyl acyl protein reductase100 nsThe compound maintained a stable conformation, contributing to its high potency. nih.gov
2-methyl-3-((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)imidazo[1,2-a]pyridineKRASG12DNot SpecifiedInduced a conformational shift in the protein to an inactive state. nih.gov
N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis QcrBNot SpecifiedThe homology model was validated for molecular docking simulations. nih.gov

Protein-Ligand Complex Dynamics and Water Networks

MD simulations also elucidate the intricate dynamics of protein-ligand complexes, including the crucial role of water molecules in mediating interactions. For imidazo[1,2-a]pyridine derivatives, understanding these dynamics is key to explaining their binding affinity and selectivity. The simulations provide a detailed picture of the hydrogen bonds, hydrophobic interactions, and the network of water molecules that stabilize the ligand in the active site. openpharmaceuticalsciencesjournal.comacs.org

In a study of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogs, MD simulations confirmed the binding mode within the active site of pantothenate synthetase, showing stable hydrogen bond interactions with key residues. openpharmaceuticalsciencesjournal.com The simulations, which included an explicit water model, highlighted the importance of water molecules in bridging interactions between the ligand and the protein. openpharmaceuticalsciencesjournal.com

Molecular docking studies, often a precursor to MD simulations, have identified key interactions for various imidazo[1,2-a]pyridine derivatives. For example, docking of an imidazo[1,2-a]pyridine derivative into the NF-κB p50 subunit revealed interactions with several key amino acid residues, including Arg54, Arg56, and Tyr57. nih.gov MD simulations would further refine this binding pose and assess its stability over time, considering the dynamic nature of the protein and the surrounding water molecules.

Mechanistic Investigations of Synthesis Reactions Involving Imidazo[1,2-a]pyridines

The synthesis of the imidazo[1,2-a]pyridine scaffold and its subsequent functionalization are central to the development of new derivatives. Mechanistic studies, combining experimental and computational approaches, are crucial for optimizing reaction conditions and achieving desired regioselectivity.

Elucidation of Reaction Pathways and Identification of Intermediates

The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone or a related species. researchgate.net However, numerous one-pot, multi-component reactions have been developed for improved efficiency. organic-chemistry.orgrsc.org

A common strategy for C3-functionalization is the Friedel-Crafts type reaction. For instance, the C3-alkylation of imidazo[1,2-a]pyridines with aldehydes and amines can proceed through two possible pathways. nih.gov In one pathway, the aldehyde and amine form an iminium ion, which is then attacked by the electron-rich C3 position of the imidazo[1,2-a]pyridine. nih.gov An alternative pathway involves the initial reaction of the imidazo[1,2-a]pyridine with the aldehyde to form a benzyl (B1604629) alcohol intermediate, which then reacts with the amine. nih.gov

The synthesis of 3-formyl imidazo[1,2-a]pyridines, a precursor to the corresponding methanol (B129727) derivatives, has been achieved through a copper-catalyzed reaction with DMSO as the formylating agent. rsc.orgnih.gov The mechanism is proposed to involve the generation of a reactive electrophilic species from DMSO that attacks the C3 position. Visible light-induced C-H functionalization has also emerged as a powerful tool, often proceeding through radical intermediates. nih.gov For example, trifluoromethylation at C3 is proposed to occur via the attack of a CF3 radical onto the imidazo[1,2-a]pyridine ring. nih.gov

Role of Catalysts and Reaction Conditions on Mechanism and Selectivity

Catalysts and reaction conditions play a pivotal role in the synthesis of imidazo[1,2-a]pyridines, influencing both the reaction mechanism and the selectivity of the functionalization. A wide array of catalysts, including copper, iodine, and yttrium triflate, have been employed. organic-chemistry.orgnih.govresearchgate.net

Copper catalysts are widely used in the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org For instance, a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is believed to proceed through a catalytic Ortoleva-King reaction. organic-chemistry.org In the C3-formylation reaction, a copper catalyst is essential for the activation of DMSO and the subsequent electrophilic attack. rsc.orgnih.gov

Molecular iodine has been used as an environmentally benign catalyst for the three-component coupling of 2-aminopyridine derivatives, acetophenones, and dimedone. nih.gov Mechanistic studies suggest that iodine can act as a Lewis acid to activate the carbonyl group. nih.gov

The choice of solvent and base can also significantly impact the reaction outcome. For example, an efficient base-catalyzed methylenation of imidazo[1,2-a]pyridines using glyoxylic acid has been developed in aqueous media. acs.org

Table 2: Catalytic Systems for the Synthesis and Functionalization of Imidazo[1,2-a]pyridines

CatalystReaction TypeKey Features
Copper(I) iodideAerobic oxidative synthesisProceeds via a proposed Ortoleva-King reaction. organic-chemistry.org
Flavin and IodineAerobic oxidative C-N bond formationDual catalytic system for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org
Yttrium(III) triflateThree-component aza-Friedel–Crafts reactionCatalyzes the C3-alkylation of imidazo[1,2-a]pyridines. nih.gov
Molecular IodineThree-component couplingActs as a Lewis acid to activate carbonyl groups. nih.gov
Copper catalystC3-formylation with DMSOUtilizes molecular oxygen as a green oxidant. rsc.orgnih.gov

Mechanistic Studies of Biological Action of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. nih.govresearchgate.netnih.gov Mechanistic studies are crucial for understanding their mode of action and for the rational design of more potent and selective therapeutic agents.

The anticancer effects of imidazo[1,2-a]pyridines are often attributed to their ability to interfere with key signaling pathways involved in cell proliferation and survival. researchgate.net For example, some derivatives have been shown to induce cell cycle arrest by upregulating tumor suppressor proteins like p53 and p21. nih.gov They can also trigger apoptosis through the extrinsic pathway, as evidenced by the activation of caspases 7 and 8, and the cleavage of PARP. nih.gov

Furthermore, imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer. nih.govresearchgate.netdundee.ac.uk For instance, they have been developed as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the MAPK signaling pathway. nih.govresearchgate.net The mechanism of inhibition is often ATP-competitive, where the imidazo[1,2-a]pyridine scaffold binds to the ATP-binding pocket of the kinase. researchgate.net

In the context of breast cancer, a novel imidazo[1,2-a]pyridine derivative was found to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov Molecular docking studies suggested that the compound binds to the p50 subunit of NF-κB, thereby inhibiting its activity. nih.gov

Table 3: Biological Mechanisms of Action of Imidazo[1,2-a]pyridine Derivatives

Derivative ClassBiological Target/PathwayMechanism of Action
Imidazo[1,2-a]pyridines (IP-5)p53/p21, Caspase-7/8, PARP, AktInduction of cell cycle arrest and extrinsic apoptosis in breast cancer cells. nih.gov
Imidazo[1,2-a]pyridinesApoptosis Signal-regulating Kinase 1 (ASK1)Potent and selective inhibition of ASK1. nih.govresearchgate.net
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA)STAT3/NF-κB/iNOS/COX-2Inhibition of inflammatory pathways in breast and ovarian cancer cells. nih.gov
Imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis cytochrome bc1 complex (QcrB)Inhibition of a key enzyme in the electron transport chain of M. tuberculosis. nih.gov
Imidazo[1,2-b]pyridazinesPIM KinasesATP-competitive inhibition, leading to antileukemic activity. semanticscholar.org

Cellular and Biochemical Pathways Affected by Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridine derivatives have been shown to exert their influence on a variety of cellular and biochemical pathways, demonstrating their potential as modulators of key biological processes. Research has highlighted their ability to interfere with critical signaling cascades implicated in cell growth, proliferation, and survival.

One of the primary pathways targeted by these compounds is the PI3K/Akt/mTOR signaling axis. nih.govrsc.org Several studies have demonstrated that imidazo[1,2-a]pyridines can inhibit this pathway, which is often hyperactivated in various cancers. nih.gov The mechanism of inhibition can involve binding to the ATP-binding site of PI3K with high affinity, leading to a downstream reduction in the phosphorylation of Akt and mTOR. nih.gov This inhibition ultimately affects cell proliferation and survival. In some instances, treatment with imidazo[1,2-a]pyridine derivatives has led to decreased levels of phosphorylated Akt (p-Akt). waocp.org

Furthermore, some imidazo[1,2-a]pyridine analogs have been identified as inhibitors of other crucial enzymes. These include nicotinamide (B372718) phosphoribosyltransferase, cyclin-dependent kinases, and insulin-like growth factor 1 receptor tyrosine kinase. nih.gov Another study has shown that certain derivatives can modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway, which is involved in inflammatory responses. nih.gov Specifically, a novel imidazo[1,2-a]pyridine derivative was found to suppress STAT3 phosphorylation and the expression of iNOS and COX-2 genes. nih.gov

Recent research has also pointed to the role of some imidazo[1,2-a]pyridine derivatives in activating NADPH oxidase (NOX) activity. researchgate.netnih.gov This leads to an increase in reactive oxygen species (ROS), which can trigger oxidative stress-mediated cellular responses. researchgate.netnih.gov

The table below summarizes the key cellular and biochemical pathways affected by various Imidazo[1,2-a]pyridine analogs.

Compound/AnalogPathway/Target AffectedObserved EffectReference
Imidazo[1,2-a]pyridine Compound 6PI3K/Akt/mTORInhibition, reduction in p-Akt and p-mTOR levels. nih.gov nih.gov
Imidazo[1,5-a]pyridine-benzimidazole hybrids (5d, 5l)PI3K/Akt pathway, Tubulin polymerizationInhibition, decreased p-PTEN and p-AKT levels. rsc.org rsc.org
Imidazo[1,2-a]pyridine IP-5Akt pathwayDecreased p-Akt levels. waocp.org waocp.org
Novel Imidazo[1,2-a]pyridine derivative (MIA)STAT3/NF-κB/iNOS/COX-2Suppression of STAT3 phosphorylation, iNOS, and COX-2 expression. nih.gov nih.gov
Imidazo[1,2-a]pyridine-2-amino-4H-pyrane derivatives (IMPA-2, -5, -6, -8, -12)NADPH oxidase (NOX)Increased NOX activity, leading to ROS induction. researchgate.netnih.gov researchgate.netnih.gov

Apoptosis Induction and Cell Cycle Arrest Mechanisms

A significant area of investigation for imidazo[1,2-a]pyridine derivatives is their ability to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells. These actions are often a direct consequence of the pathway modulations discussed previously.

Apoptosis Induction:

The induction of apoptosis by imidazo[1,2-a]pyridines can occur through both intrinsic (mitochondrial) and extrinsic pathways.

Intrinsic Pathway: Several studies have demonstrated that these compounds can trigger the intrinsic apoptotic pathway. nih.govresearchgate.net This is often characterized by an impairment of the mitochondrial membrane potential. researchgate.netnih.govresearchgate.net Key events include the upregulation of pro-apoptotic proteins like Bax and Bak, and the downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.govresearchgate.netnih.gov This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptosis. nih.govresearchgate.netnih.govresearchgate.net

Extrinsic Pathway: Some imidazo[1,2-a]pyridine derivatives have been shown to activate the extrinsic apoptotic pathway. For example, the compound IP-5 was found to increase the activity of caspase-8 and caspase-7, key initiators and effectors of this pathway. waocp.org

p53-Mediated Apoptosis: The tumor suppressor protein p53 often plays a crucial role in the apoptotic process induced by these compounds. nih.govresearchgate.netnih.govresearchgate.net Treatment with certain imidazo[1,2-a]pyridines has been shown to increase the expression of p53. nih.govwaocp.orgresearchgate.net The silencing of p53 has been observed to reduce the apoptotic effects of some of these derivatives, indicating that their mechanism is at least partially p53-dependent. nih.gov

Cell Cycle Arrest:

In addition to inducing apoptosis, imidazo[1,2-a]pyridine derivatives can cause cell cycle arrest, preventing cancer cells from proliferating.

G2/M Phase Arrest: A common finding is the arrest of the cell cycle in the G2/M phase. nih.govrsc.org This is often associated with the inhibition of the Akt/mTOR pathway and an increase in the levels of cell cycle inhibitors like p21. nih.gov

Role of p53 and p21: The induction of cell cycle arrest is frequently mediated by the p53/p21 axis. nih.govwaocp.org Increased levels of p53 can lead to the transcriptional activation of p21, a cyclin-dependent kinase inhibitor that can halt the cell cycle. nih.govwaocp.org

The following table details the mechanisms of apoptosis induction and cell cycle arrest for various Imidazo[1,2-a]pyridine derivatives.

Compound/AnalogEffectMechanismReference
Imidazo[1,2-a]pyridine Compound 6Intrinsic apoptosis, G2/M cell cycle arrestIncreased Bax, active caspase-9; decreased Bcl-2; increased p53, p21. nih.gov nih.gov
Imidazo[1,2-a]pyridine-2-amino-4H-pyrane derivatives (IMPA)ROS-mediated apoptosis, p53-mediated cell cycle arrestIncreased Bax, Bak1; decreased Bcl-2; caspase-9/3 activation. researchgate.netnih.gov researchgate.netnih.gov
1-(imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-2-yl)ethane-1,2-dione (La23)Intrinsic apoptosisp53/Bax mitochondrial pathway activation, increased cleaved caspase-3, cytochrome c. researchgate.net researchgate.net
Imidazo[1,2-a]pyridine IP-5Extrinsic apoptosis, cell cycle arrestIncreased caspase-7, caspase-8, PARP cleavage; increased p53, p21. waocp.org waocp.org
Imidazo[1,5-a]pyridine-benzimidazole hybrids (5d, 5l)Apoptosis, G2/M cell cycle arrestTubulin polymerization inhibition. rsc.org rsc.org

Future Perspectives and Research Directions

Development of Novel and Sustainable Synthetic Methodologies for Imidazo[1,2-a]pyridin-3-ylmethanol and its Advanced Derivatives

The synthesis of the imidazo[1,2-a]pyridine (B132010) core has been the subject of extensive research, with numerous methods being developed. bio-conferences.org Future research will likely focus on the development of more sustainable and efficient methodologies for the synthesis of this compound and its derivatives. Key areas of exploration will include:

Green Chemistry Approaches: There is a growing emphasis on environmentally friendly synthetic routes. Future methodologies will likely favor the use of greener solvents, catalyst-free reactions, and energy-efficient techniques like microwave-assisted synthesis. bio-conferences.org

One-Pot and Multicomponent Reactions: These strategies offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. The development of novel multicomponent reactions that directly yield functionalized this compound derivatives is a promising avenue. bio-conferences.org

C-H Functionalization: Direct functionalization of the imidazo[1,2-a]pyridine core at various positions, including the C3 position, is a powerful tool for generating diverse derivatives. mdpi.com Future work will likely focus on developing selective and efficient C-H functionalization methods to introduce the hydroxymethyl group or other functionalities at the C3 position. mdpi.com Visible light-promoted reactions are also emerging as a powerful tool for such transformations. mdpi.com

Synthetic StrategyKey FeaturesPotential for this compound
Green Synthesis Use of water as a solvent, catalyst-free conditions, microwave irradiation.Reduced environmental impact and increased efficiency in production.
Multicomponent Reactions Combination of three or more reactants in a single step.Rapid generation of diverse libraries of this compound derivatives.
C-H Functionalization Direct modification of C-H bonds to introduce new functional groups.Efficient and atom-economical synthesis of the target compound and its analogs.

Exploration of New Biological Targets and Therapeutic Areas for Imidazo[1,2-a]pyridine-based Therapeutics

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.gov While much of the research has focused on derivatives like the -3-carboxamides, this compound serves as a crucial starting point for the synthesis of new therapeutic agents. Future research is expected to explore:

Antituberculosis Activity: Building on the success of imidazo[1,2-a]pyridine-3-carboxamides like telacebec (B1166443) (Q203), which targets the cytochrome bc1 complex of Mycobacterium tuberculosis, there is a strong rationale for exploring derivatives of this compound as potential anti-TB agents. nih.govresearchgate.net

Anticancer Activity: Imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of various cancer-related targets, including PI3K/mTOR and c-Met. sci-hub.catnih.gov The hydroxymethyl group of this compound can be a key site for modification to develop novel and potent anticancer agents. rsc.org A recent study highlighted the potential of imidazo[1,2-a]pyridine derivatives as covalent inhibitors for KRAS G12C, a challenging cancer target. rsc.org

Antiviral and Anti-inflammatory Potential: The broad biological activity of this scaffold suggests that derivatives of this compound could be explored for their potential in treating viral infections and inflammatory conditions. nih.govnih.gov

Application of Advanced Computational Methods in Rational Drug Design and Discovery of Next-Generation Imidazo[1,2-a]pyridine Agents

Computational chemistry plays a pivotal role in modern drug discovery. For the development of next-generation therapeutics based on the this compound scaffold, advanced computational methods will be indispensable. Future applications will likely include:

Molecular Docking and Virtual Screening: These techniques can be used to predict the binding affinity of this compound derivatives to various biological targets, enabling the rapid screening of large virtual libraries to identify promising lead compounds. acs.orgopenpharmaceuticalsciencesjournal.com

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models can help in understanding the relationship between the chemical structure of this compound analogs and their biological activity, guiding the design of more potent compounds. openpharmaceuticalsciencesjournal.com

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the mechanism of action and to refine the design of inhibitors. openpharmaceuticalsciencesjournal.com

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be crucial in the early stages of drug development to select candidates with favorable pharmacokinetic profiles. nih.gov

Computational MethodApplication in Drug DiscoveryRelevance for this compound
Molecular Docking Predicts binding modes and affinities to target proteins.Identification of potential biological targets and lead compounds. acs.orgopenpharmaceuticalsciencesjournal.com
3D-QSAR Correlates chemical structure with biological activity.Guiding the design of more potent derivatives. openpharmaceuticalsciencesjournal.com
Molecular Dynamics Simulates the dynamic behavior of molecules over time.Understanding the mechanism of action and improving inhibitor design. openpharmaceuticalsciencesjournal.com
ADMET Prediction In silico assessment of pharmacokinetic properties.Early-stage selection of drug candidates with favorable profiles. nih.gov

Translation of Preclinical Research Findings into Clinical Development for Promising Imidazo[1,2-a]pyridine Analogs

The successful clinical development of telacebec (Q203), an imidazo[1,2-a]pyridine-3-carboxamide (B1205228), for the treatment of tuberculosis provides a strong precedent for the clinical translation of other promising analogs. nih.gov Future efforts will focus on:

Preclinical Development of Novel Analogs: Promising derivatives of this compound identified through screening and computational studies will need to undergo rigorous preclinical evaluation, including in vitro and in vivo efficacy studies, as well as safety and toxicology assessments.

Investigational New Drug (IND)-Enabling Studies: For the most promising candidates, the next step will be to conduct IND-enabling studies to support an application to regulatory authorities for initiating clinical trials in humans.

Clinical Trials: Based on the therapeutic area, clinical trials will be designed to evaluate the safety, tolerability, pharmacokinetics, and efficacy of the new drug candidates in human subjects. The development of telacebec (Q203) has progressed through Phase I and Phase II clinical trials, demonstrating the viability of this class of compounds in a clinical setting. nih.gov

Integration of this compound in Materials Science and Other Non-Medicinal Applications

Beyond its potential in medicine, the imidazo[1,2-a]pyridine scaffold has shown promise in the field of materials science. bio-conferences.org Future research could explore the integration of this compound into various non-medicinal applications:

Organic Dyes: Imidazo[1,2-a]pyridine derivatives have been investigated for their use in the production of dispersed dyes, valued for their colorfastness and brightness. bio-conferences.orgresearchgate.net The hydroxymethyl group on this compound could be functionalized to tune the photophysical properties for specific dye applications.

Fluorescent Probes and Sensors: The inherent fluorescence of some imidazo[1,2-a]pyridine derivatives makes them suitable candidates for the development of fluorescent probes and sensors for detecting metal ions or other analytes.

Organic Light-Emitting Diodes (OLEDs): The unique electronic properties of this scaffold could be harnessed for the development of new materials for use in OLEDs and other electronic devices.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Imidazo[1,2-a]pyridin-3-ylmethanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via formimidamide chemistry using 2-aminopyridines and halides under anhydrous conditions to suppress side reactions . Ultrasound-assisted one-pot methods in PEG-400 with K₂CO₃ improve efficiency (60–85% yield) by enhancing reaction kinetics via cavitation effects . Friedel-Crafts acylation with Lewis acids (e.g., AlCl₃) selectively introduces acetyl groups at the C-3 position, requiring inert atmospheres and controlled stoichiometry to avoid over-acylation .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., aromatic protons at δ 7.5–9.5 ppm, methanol protons at δ 4.5–5.0 ppm) .
  • FT-IR : Confirms functional groups (e.g., O-H stretch at ~3200–3400 cm⁻¹ for methanol, C=O at ~1700 cm⁻¹ for acetylated derivatives) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C–H⋯O interactions in derivatives) .

Q. How does the reactivity of the methanol group enable further functionalization?

  • Methodological Answer : The hydroxyl group undergoes oxidation (e.g., with KMnO₄/CrO₃) to carboxylic acids or substitution reactions (e.g., Mitsunobu conditions with triphenylphosphine/DIAD) to introduce alkyl/aryl groups . Protecting groups like TBS or acetyl are recommended for selective modification of other positions .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms for Imidazo[1,2-a]pyridine synthesis?

  • Methodological Answer : Quantum chemical analysis (e.g., DFT calculations) identifies energetically favorable pathways. For example, formimidamide-mediated cyclization proceeds via a 5-exo-trig Mannich-type mechanism (activation energy ~25 kcal/mol) rather than Baldwin-forbidden 1,5-electrocyclization . Comparative studies using Gaussian09 with B3LYP/6-31G(d) basis sets can validate competing mechanisms .

Q. What strategies optimize regioselectivity in Friedel-Crafts acylation at the C-3 position?

  • Methodological Answer : Lewis acid screening (e.g., ZnCl₂ vs. FeCl₃) and solvent polarity adjustments (e.g., DCM vs. toluene) modulate electrophilicity. Substituent effects: Electron-donating groups (e.g., -OMe) at C-6 enhance C-3 acylation by +15% yield via resonance stabilization . Kinetic studies under pseudo-first-order conditions (monitored by HPLC) identify optimal temperature (60–80°C) and catalyst loading (10–15 mol%) .

Q. How do structural modifications of this compound impact biological activity?

  • Methodological Answer :

  • Antimicrobial assays : MIC values against Leishmania spp. improve with nitro groups at C-6 (e.g., 8p: MIC = 2.5 µM) due to enhanced membrane permeability .
  • Anticancer SAR : Acetylation at C-3 increases potency against HeLa cells (IC₅₀ = 8 µM vs. 22 µM for parent compound) by stabilizing π-π stacking with kinase active sites .
  • Molecular docking : AutoDock Vina simulations with T. brucei trypanothione reductase (PDB: 2XWH) predict binding affinities (ΔG = -9.2 kcal/mol for triazole derivatives) .

Q. What experimental designs mitigate side reactions during large-scale synthesis?

  • Methodological Answer :

  • Anhydrous conditions : Use molecular sieves (3Å) or distillation to limit hydrolysis of intermediates .
  • Flow chemistry : Continuous reactors reduce byproducts (e.g., dimerization <5%) via precise residence time control .
  • DoE (Design of Experiments) : Full factorial designs optimize variables (temperature, solvent ratio, catalyst) to maximize yield (e.g., from 65% to 89%) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the catalytic efficiency of iodine in Imidazo[1,2-a]pyridine cyclization?

  • Methodological Answer : Discrepancies arise from solvent polarity (e.g., DMSO vs. DMF) and substrate electronics. Iodine acts as a Lewis acid in non-polar solvents (e.g., toluene, yield ~70%) but promotes oxidative coupling in DMSO, reducing efficiency . Control experiments with radical scavengers (e.g., TEMPO) and Hammett plots (ρ = +0.8 for electron-rich substrates) clarify mechanistic roles .

Q. How can divergent crystal packing behaviors in derivatives be rationalized?

  • Methodological Answer : X-ray diffraction studies show that bulky substituents (e.g., phenyl at C-2) induce herringbone packing (density ~1.4 g/cm³), while polar groups (e.g., -OH) favor layered structures via H-bonding (e.g., O–H⋯N interactions, d = 2.8 Å) . Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts (e.g., 12% H-bonding vs. 30% van der Waals) .

Tables for Key Data

Synthetic Method Yield (%)Key ConditionReference
Formimidamide chemistry70–85Anhydrous DMF, 80°C, 12 h
Ultrasound-assisted60–85PEG-400, 20 kHz, 60% amplitude
Friedel-Crafts acylation75–90AlCl₃, DCM, 0°C to rt
Biological Activity IC₅₀/MICDerivative StructureReference
Antileishmanial (L. donovani)2.5 µM6-Nitro, 2-methyl substituent
Anticancer (HeLa)8 µMC-3 acetylated

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.